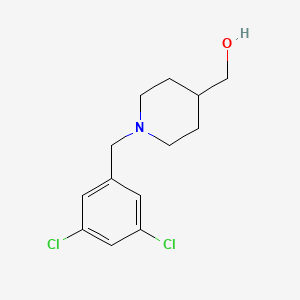
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol
説明
“(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C13H17Cl2NO. It belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, conjugated to a benzyl group through one nitrogen ring atom . The benzyl group is further substituted with two chlorine atoms at the 3rd and 5th positions.科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to "(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol" involve complex chemical processes, aiming to understand their molecular configurations and potential applications. Studies such as those by Benakaprasad et al. (2007) and Girish et al. (2008) have detailed the condensation reactions and crystal structure analyses of related compounds, showcasing their synthesis methodologies and the crystallographic characteristics that reveal their molecular geometries and conformational details (Benakaprasad et al., 2007) (Girish et al., 2008).
Crystal Structure Investigations
Research on the crystal structure of related compounds provides insights into their molecular arrangements and interactions. Studies conducted by Prasad et al. (2008) and Naveen et al. (2015) delve into the crystal structures of these compounds, revealing how they crystallize in specific space groups and the conformations of their molecular structures (Prasad et al., 2008) (Naveen et al., 2015).
Potential Applications in Antimicrobial Activities
The exploration of antimicrobial activities of related compounds signifies their potential applications in medical research. Studies like those by Mallesha and Mohana (2014) have synthesized derivatives of piperidin-4-yl)methanone and evaluated their antimicrobial properties, indicating some compounds exhibit significant activities against various bacterial and fungal strains (Mallesha & Mohana, 2014).
将来の方向性
Piperidine derivatives, including “(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol”, have potential applications in various fields due to their versatile structure . They are being utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads in these fields .
作用機序
Target of Action
Similar compounds have been found to have high selectivity for resistant strains of plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
It is suggested that the hydroxyl group at c-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting that they may interfere with the parasite’s metabolic pathways .
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting potential antimalarial activity .
生化学分析
Biochemical Properties
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of piperidine derivatives, which are crucial in the pharmaceutical industry . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s reactivity and selectivity make it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been shown to exhibit anticancer, antiviral, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the hydroxyl group at the C-7’ position in alcohol analogues of piperidine derivatives contributes significantly to their biological activity . This compound’s ability to bind to specific enzymes and proteins allows it to modulate their activity, leading to various biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo dehydration in acidic environments, leading to the formation of other compounds . These changes can affect the compound’s activity and its long-term impact on cells in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anticancer or antimicrobial activity. At higher doses, it can lead to toxic or adverse effects. For example, studies on piperidine derivatives have shown that their activity and selectivity can vary significantly with dosage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the metabolism of piperidine derivatives often involves oxidation and reduction reactions . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement and localization within cells. For example, the distribution of piperidine derivatives can be influenced by their binding to specific proteins . This interaction can affect the compound’s localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the localization of piperidine derivatives can affect their interaction with specific enzymes and proteins, thereby modulating their activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular function.
特性
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-5-11(6-13(15)7-12)8-16-3-1-10(9-17)2-4-16/h5-7,10,17H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPTVCQPNKETCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)

![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1464177.png)
![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)
![(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464184.png)

![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)
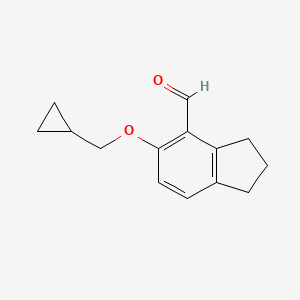
![5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1464189.png)
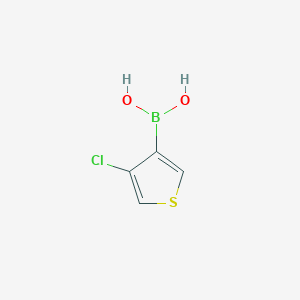
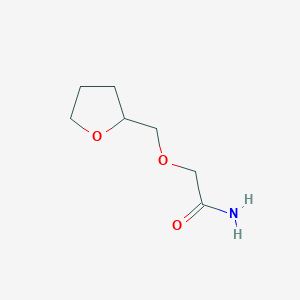
![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)
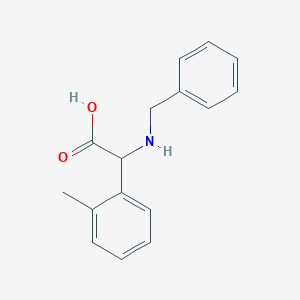
![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)